molecular formula C24H27ClN4O2 B2455526 3-(2-chlorophenyl)-5-methyl-N-[3-(4-phenylpiperazin-1-yl)propyl]-1,2-oxazole-4-carboxamide CAS No. 1049395-66-5

3-(2-chlorophenyl)-5-methyl-N-[3-(4-phenylpiperazin-1-yl)propyl]-1,2-oxazole-4-carboxamide

Cat. No.: B2455526
CAS No.: 1049395-66-5
M. Wt: 438.96
InChI Key: FIXFPKYCCGUKJU-UHFFFAOYSA-N
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Description

3-(2-chlorophenyl)-5-methyl-N-[3-(4-phenylpiperazin-1-yl)propyl]-1,2-oxazole-4-carboxamide is a compound belonging to the isoxazole family, which is known for its diverse biological activities and therapeutic potential. Isoxazole derivatives have been extensively studied due to their applications in medicinal chemistry, including their roles as analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant agents .

Preparation Methods

The synthesis of 3-(2-chlorophenyl)-5-methyl-N-[3-(4-phenylpiperazin-1-yl)propyl]-1,2-oxazole-4-carboxamide involves several steps, typically starting with the preparation of the isoxazole ring. One common method involves the cycloaddition reaction of nitrile oxides with alkynes or alkenes. The specific synthetic route for this compound may include the following steps:

    Formation of the isoxazole ring: This can be achieved through the cycloaddition of a nitrile oxide with an alkyne.

    Introduction of the 2-chlorophenyl group: This step involves the substitution reaction where the 2-chlorophenyl group is introduced to the isoxazole ring.

    Attachment of the piperazine moiety: The piperazine ring is attached to the isoxazole ring through a nucleophilic substitution reaction.

    Final modifications: The compound is further modified to introduce the carboxamide group and other substituents as required.

Chemical Reactions Analysis

3-(2-chlorophenyl)-5-methyl-N-[3-(4-phenylpiperazin-1-yl)propyl]-1,2-oxazole-4-carboxamide undergoes various chemical reactions, including:

Scientific Research Applications

3-(2-chlorophenyl)-5-methyl-N-[3-(4-phenylpiperazin-1-yl)propyl]-1,2-oxazole-4-carboxamide has several scientific research applications, including:

Comparison with Similar Compounds

3-(2-chlorophenyl)-5-methyl-N-[3-(4-phenylpiperazin-1-yl)propyl]-1,2-oxazole-4-carboxamide can be compared with other isoxazole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern and the combination of functional groups, which contribute to its distinct biological activities and therapeutic potential.

Properties

IUPAC Name

3-(2-chlorophenyl)-5-methyl-N-[3-(4-phenylpiperazin-1-yl)propyl]-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27ClN4O2/c1-18-22(23(27-31-18)20-10-5-6-11-21(20)25)24(30)26-12-7-13-28-14-16-29(17-15-28)19-8-3-2-4-9-19/h2-6,8-11H,7,12-17H2,1H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIXFPKYCCGUKJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NCCCN3CCN(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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